Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
Description
Chemical Structure and Key Features The compound “Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester” (CAS: Not explicitly provided; referenced in ) features a benzoic acid backbone with a methyl ester group at the carboxyl position and a bulky tert-butyldimethylsilyl (TBS) ether group at the ortho position of the aromatic ring. This silyl-protecting group enhances steric hindrance and chemical stability, making the compound useful in synthetic organic chemistry for selective deprotection strategies .
Similar compounds, such as methyl 3-(tert-butyl)-4-methoxybenzoate (CAS: 125182-27-6), are synthesized via esterification and silylation steps with yields exceeding 95% in optimized protocols . The TBS group in the target compound likely serves as a protective moiety for hydroxyl groups during multi-step syntheses, particularly in pharmaceuticals or agrochemicals.
Properties
CAS No. |
69404-96-2 |
|---|---|
Molecular Formula |
C14H22O3Si |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
methyl 2-[tert-butyl(dimethyl)silyl]oxybenzoate |
InChI |
InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-12-10-8-7-9-11(12)13(15)16-4/h7-10H,1-6H3 |
InChI Key |
PAJWOPJNPUYXFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester typically involves the protection of the hydroxyl group of benzoic acid with a tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: Benzoic acid reacts with TBDMS-Cl in the presence of imidazole to form the TBDMS-protected benzoic acid.
Esterification: The TBDMS-protected benzoic acid is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the methyl ester group to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl group.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl group from reacting under various conditions, allowing selective reactions to occur at other functional groups. The ester group can be hydrolyzed under acidic or basic conditions to release the free benzoic acid.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between the target compound and similar benzoic acid esters:
Industrial and Research Relevance
- Synthetic Utility : The TBS group’s stability under acidic and basic conditions distinguishes the target compound from hydrolytically labile esters like methyl paraben ().
- Thermal Stability : Compared to dimethoxy derivatives (), the silyl ether group enhances thermal resistance, aligning with applications in high-temperature polymer synthesis .
Biological Activity
Benzoic acid derivatives have garnered attention in various fields of biological research due to their diverse biological activities. The compound Benzoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester (CAS No. 21273-11-0) is a notable member of this class. This article explores its biological activity, including its effects on cellular processes, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHOSi
- Molecular Weight : 270.40 g/mol
- CAS Number : 21273-11-0
The compound features a benzoic acid backbone with a tert-butyldimethylsilyl ether functional group, which may influence its solubility and bioactivity.
1. Antioxidant Activity
Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, thus protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with aging and various diseases.
2. Antimicrobial Effects
Benzoic acid derivatives have shown promising antimicrobial activity against a range of pathogens. For instance, a study highlighted the effectiveness of similar benzoic acid compounds in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
3. Modulation of Cellular Pathways
Recent findings suggest that benzoic acid derivatives can modulate critical cellular pathways involved in protein degradation and autophagy. Specifically, studies have shown that these compounds enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), which are vital for maintaining cellular homeostasis and protein quality control .
Case Study 1: Proteostasis Network Enhancement
A significant study focused on the effects of benzoic acid derivatives on human foreskin fibroblasts. The results indicated that certain derivatives could significantly activate proteasomal and lysosomal activities, which are crucial for degrading misfolded proteins . The most effective concentrations were found to be around 10 μg/mL, with no observed cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In another investigation, various benzoic acid derivatives were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed a clear dose-dependent inhibition of bacterial growth, confirming their potential as natural preservatives or therapeutic agents against infections .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
